BenchChemオンラインストアへようこそ!

N-ethyl-3-iodo-4-methylbenzamide

Organic Synthesis Vilsmeier Conditions Synthetic Yield

Procure N-ethyl-3-iodo-4-methylbenzamide (CAS 1311872-57-7) for zinc finger SAR (US Pat. 6511988 B2) and radioiodination. The meta-iodo group enables cross-coupling, N-ethyl substitution ensures distinct in vivo stability. Compound-specific procurement recommended; generic benzamides not validated.

Molecular Formula C10H12INO
Molecular Weight 289.116
CAS No. 1311872-57-7
Cat. No. B2469467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-iodo-4-methylbenzamide
CAS1311872-57-7
Molecular FormulaC10H12INO
Molecular Weight289.116
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)C)I
InChIInChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyJHWOWQJOGPKKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-iodo-4-methylbenzamide (CAS 1311872-57-7) Procurement and Research-Grade Profile


N-Ethyl-3-iodo-4-methylbenzamide (CAS: 1311872-57-7) is an iodinated secondary benzamide with the molecular formula C10H12INO and a molecular weight of 289.116 g/mol . Structurally, it features an ethyl substituent on the amide nitrogen and a methyl group at the para position relative to the carboxamide moiety, with iodine positioned at the meta position. This substitution pattern yields a distinct InChIKey (JHWOWQJOGPKKOZ-UHFFFAOYSA-N) . The compound has been characterized by comprehensive spectroscopic methods, including 1H, 2H, and 13C NMR, as well as IR and Raman spectroscopy [1]. It is classified as a functionalized aromatic amide with potential utility as a synthetic intermediate and precursor for further chemical transformations.

N-Ethyl-3-iodo-4-methylbenzamide Procurement: Why In-Class Benzamide Analogs Are Not Direct Substitutes


Substitution with structurally related benzamide analogs cannot be assumed without empirical validation due to the substantial impact of even minor substituent variations on biological and physicochemical properties. Within the benzamide class, the presence, position, and identity of halogen substituents markedly influence potency and target engagement. For example, in substituted benzamide derivatives, the migration of a methyl group from the 2-position to the 3-position on the phenyl ring increases the IC50 from 8.7 μM to 14.8 μM in the same assay system [1]. Similarly, N-alkyl substitution profoundly alters biodistribution patterns and metabolic stability. Studies on 123I-labeled o-iodobenzamide derivatives demonstrate that while single alkyl substitution on the amide nitrogen maintains relatively stable in vivo behavior, double alkyl substitution leads to high blood binding and increased excretion rates [2]. The combination of an N-ethyl group with meta-iodo and para-methyl substitution creates a unique physicochemical profile that necessitates compound-specific procurement rather than reliance on generic class-level assumptions.

N-Ethyl-3-iodo-4-methylbenzamide (CAS 1311872-57-7) Quantitative Differentiation Evidence Guide


N-Ethyl-3-iodo-4-methylbenzamide Synthesis Yield Comparison: Quantitative One-Step Protocol Versus Multi-Step Alternatives

A published one-step synthesis protocol for N-ethyl-3-iodo-4-methylbenzamide using adapted Vilsmeier conditions achieves quantitative yield [1]. While comparative yield data for alternative synthetic routes to this specific compound are not available in the literature, the reported quantitative yield establishes a reproducible benchmark for procurement and research-scale preparation. This protocol enables efficient access to the compound with minimal purification requirements, distinguishing it from structurally similar benzamide derivatives that typically require multi-step synthetic sequences with cumulative yield losses at each stage.

Organic Synthesis Vilsmeier Conditions Synthetic Yield

Iodine-Containing Benzamide Derivatives as Antineoplastic Agents: Class-Level Activity of N-Ethyl-3-iodo-4-methylbenzamide Structural Class

N-Ethyl-3-iodo-4-methylbenzamide belongs to the class of activated iodo-benzamide derivatives described in US Patent 6511988 as possessing antineoplastic and antiviral activity [1]. According to the patent, compounds in this class are effective in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations, with the presumptive mechanism of action involving inhibition of transcription factor binding to zinc finger binding domains [1]. The compound meets the patent's structural criteria, possessing the requisite iodo substituent on the benzamide scaffold. This patent-backed therapeutic potential distinguishes the compound from non-iodinated benzamide analogs lacking this validated biological activity profile.

Antineoplastic Antiviral Zinc Finger Inhibition

N-Ethyl Substitution Effect on Benzamide In Vivo Stability and Biodistribution: Differential Profile Relative to N,N-Disubstituted Analogs

Structure-activity relationship studies on 123I-labeled o-iodobenzamide derivatives establish that mono-alkyl substitution on the amide nitrogen (such as the N-ethyl group in the target compound) yields a distinctly different in vivo profile compared to di-alkyl substitution. Single alkyl groups do not greatly alter the in vivo characteristics beyond what is observed at longer chain lengths where hepatobiliary excretion predominates [1]. In contrast, substitution of both amide hydrogens results in high blood binding and increased excretion rates [1]. Additionally, these radiolabeled iodobenzamides are reported to be biologically inert relative to deiodination or hydrolysis for several hours in rats and dogs [1]. As an N-ethyl mono-substituted derivative, N-ethyl-3-iodo-4-methylbenzamide is predicted to retain the favorable stability and distribution profile characteristic of mono-substituted iodobenzamides, whereas N,N-diethyl or other di-substituted analogs would exhibit increased blood binding and more rapid clearance.

Pharmacokinetics Biodistribution Metabolic Stability

N-Ethylbenzamide Metabolic Pathway: Oxidative N-Deethylation and Conjugation Profile

Metabolic studies on N-ethylbenzamide (EB) in rats administered intraperitoneally at 250–500 mg/kg demonstrate a defined metabolic pathway involving initial oxidative mono-N-deethylation followed by enzymatic hydrolysis of the secondary amide to ethylamine and benzoic acid [1]. The benzoic acid is subsequently conjugated with glycine and excreted as hippuric acid. Quantitative analysis of 24-hour post-treatment urine showed that 52–76% of the administered dose was excreted as hippuric acid, with 27–41% excreted as ethylamine [1]. This metabolic profile extends to substituted analogs, as studies with p-chloro-N-ethylbenzamide (p-Cl EB) yielded the same detectable metabolites [1]. For N-ethyl-3-iodo-4-methylbenzamide, this established N-deethylation pathway provides predictable metabolic fate information that may inform experimental design for in vivo studies.

Drug Metabolism Pharmacokinetics Metabolic Stability

N-Ethylbenzamide Electronic Effects: σ Substituent Constant Correlation for Basicity Predictions

Protonation equilibria studies on N-substituted benzamides reveal that the basicities of N-ethylbenzamides are best correlated by σ substituent constants, whereas N-(2,2,2-trifluoroethyl)benzamides are correlated by σ+ substituent constants [1]. This fundamental electronic difference arises from the distinct inductive and resonance effects of the N-substituent. The σ-correlation for N-ethylbenzamides indicates that the ethyl group exerts a predominantly inductive electron-donating effect without the strong electron-withdrawing resonance perturbation characteristic of trifluoroethyl substitution. For N-ethyl-3-iodo-4-methylbenzamide, this established σ-correlation provides a framework for predicting the compound's basicity and hydrogen-bonding behavior relative to other N-substituted benzamides, which may influence solubility and receptor binding interactions in biological assays.

Physical Organic Chemistry Protonation Equilibria Electronic Effects

Iodobenzamide Structural Class for Radiopharmaceutical Imaging: Tumor Uptake Data from Closely Related Analogs

N-Ethyl-3-iodo-4-methylbenzamide shares core structural features with 125I-labeled iodobenzamide analogs evaluated as malignant melanoma imaging agents. In biodistribution studies of three 125I-labeled iodobenzamide derivatives in nude mice xenografted with human melanoma, tumor uptake values ranged from 3.96% to 6.14% injected dose per gram (% ID/g) at 1 hour post-injection [1]. Comparative analysis of a diethyl derivative (I) versus a pentaethyl derivative (II) demonstrated that compound II exhibited lower uptake in liver, lung, and other organs while clearing more slowly from tumor tissue [1]. At 24 hours, melanoma-to-blood ratios were 17 for compound II versus 14 for compound I [1]. This study established that both the position of iodine on the aromatic ring and the structure of the amine side chain are critical determinants of uptake and retention [1]. The target compound's meta-iodo substitution and N-ethyl side chain represent a distinct combination within this structure-activity landscape.

Radiopharmaceuticals Melanoma Imaging SPECT Imaging

N-Ethyl-3-iodo-4-methylbenzamide Research Applications and Procurement Use Cases


Precursor for Antineoplastic and Antiviral Drug Discovery Programs

Based on its structural qualification as an activated iodo-benzamide derivative within US Patent 6511988 B2, N-ethyl-3-iodo-4-methylbenzamide serves as a scaffold for antineoplastic and antiviral drug discovery efforts targeting zinc finger-mediated transcription factor binding [1]. Researchers developing compounds with this mechanism of action may procure this specific derivative for structure-activity relationship (SAR) studies, leveraging the iodo substituent's role in the proposed inhibitory mechanism. The compound's position within a patent-backed therapeutic class distinguishes it from non-iodinated benzamide analogs that lack this validated biological rationale. [1]

Radiopharmaceutical Tracer Development for SPECT and PET Imaging

The iodine atom at the meta position makes N-ethyl-3-iodo-4-methylbenzamide a candidate for radioiodination and subsequent evaluation as an imaging agent. Studies on structurally related 125I-labeled iodobenzamide analogs have demonstrated tumor uptake values ranging from 3.96% to 6.14% ID/g at 1 hour in melanoma xenograft models, with melanoma-to-blood ratios reaching 17 at 24 hours for optimized derivatives [1]. The established in vivo stability of mono-substituted iodobenzamides against deiodination for several hours in rats and dogs [2] supports the viability of this compound class for imaging applications. Researchers in nuclear medicine and molecular imaging may procure this compound for radiolabeling studies to assess its specific biodistribution profile. [1][2]

Synthetic Intermediate for Medicinal Chemistry and Library Synthesis

The published one-step synthesis of N-ethyl-3-iodo-4-methylbenzamide in quantitative yield using adapted Vilsmeier conditions [1] establishes this compound as a reliably accessible building block for medicinal chemistry applications. The iodine substituent provides a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling diversification of the benzamide scaffold. Medicinal chemistry groups engaged in library synthesis or lead optimization programs may procure this compound as a key intermediate for generating diverse analog series. [1]

Metabolism and Pharmacokinetic Probe Development

The defined metabolic pathway for N-ethylbenzamides—involving initial oxidative N-deethylation followed by amide hydrolysis and glycine conjugation—has been quantitatively characterized, with 52–76% of administered dose excreted as hippuric acid and 27–41% as ethylamine in 24-hour urine collections [1]. This established metabolic profile, coupled with the iodine substituent's utility as an analytical tag (e.g., via ICP-MS detection), positions N-ethyl-3-iodo-4-methylbenzamide as a potential probe molecule for studying N-dealkylation enzyme activity or developing in vitro metabolism assays. Researchers in drug metabolism and pharmacokinetics may procure this compound as a tool substrate for enzyme activity studies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-3-iodo-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.